molecular formula C10H24N2 B2966566 Diethyl({2-[(2-methylpropyl)amino]ethyl})amine CAS No. 50342-06-8

Diethyl({2-[(2-methylpropyl)amino]ethyl})amine

Cat. No. B2966566
CAS RN: 50342-06-8
M. Wt: 172.316
InChI Key: YLJRIMQQJHWOEO-UHFFFAOYSA-N
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Description

Diethyl({2-[(2-methylpropyl)amino]ethyl})amine is a chemical compound with the molecular formula C10H24N2 . It contains a total of 38 bonds, including 12 non-H bonds, 7 rotatable bonds, and 2 tertiary amines (aliphatic) .


Molecular Structure Analysis

The molecule contains a total of 44 atoms, including 29 Hydrogen atoms, 12 Carbon atoms, and 3 Nitrogen atoms . It has 38 bonds in total, including 12 non-H bonds, 7 rotatable bonds, and 2 tertiary amines (aliphatic) .

Scientific Research Applications

CO2 Capture Applications

Amino alcohols, including those structurally similar to Diethyl({2-[(2-methylpropyl)amino]ethyl})amine, have been synthesized to improve CO2 capture from flue gas streams. These compounds aim to incorporate the benefits of amine blends into single molecules, offering high CO2 absorption capacities and efficient regeneration processes. For instance, 4-Diethylamino-2-butanol (DEAB) is noted for its low regeneration energy and high CO2 pick-up, making it a promising candidate for carbon capture technologies (Maneeintr et al., 2009) (Masoumi et al., 2014).

Polymer Chemistry

Research into tertiary amine methacrylates has led to the development of homopolymers and diblock copolymers with unique aqueous solution properties. These materials exhibit inverse temperature solubility behavior and can form stable micelles under specific conditions, making them valuable for various applications in polymer science (Bütün et al., 2001).

Chemical Synthesis

Diethylzinc (Et2Zn) has been used as an efficient catalyst for the reduction of tertiary amides under mild conditions, demonstrating the potential for selective synthesis processes involving compounds structurally related to this compound. This process allows for the production of amines from amides with good yields, highlighting the versatility of such compounds in organic synthesis (Kovalenko et al., 2015).

Environmental Analysis

Methods for determining aliphatic amines in wastewater and surface water involve derivatization with reactive agents, followed by GC-MS analysis. These methodologies are crucial for monitoring environmental pollutants and understanding the behavior of compounds like this compound in aquatic environments (Sacher et al., 1997).

properties

IUPAC Name

N',N'-diethyl-N-(2-methylpropyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-5-12(6-2)8-7-11-9-10(3)4/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJRIMQQJHWOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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